Product packaging for Amphotericin b deoxycholate(Cat. No.:CAS No. 58501-21-6)

Amphotericin b deoxycholate

Cat. No.: B1261006
CAS No.: 58501-21-6
M. Wt: 1338.6 g/mol
InChI Key: NFHDUMMQBQTVTR-OXEBIIQQSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amphotericin B deoxycholate is the conventional formulation of a potent polyene antifungal agent derived from Streptomyces nodosus . For decades, it has served as a cornerstone in antifungal research and a gold standard for evaluating novel antifungal agents due to its broad spectrum of activity and potent fungicidal effects . Its primary mechanism of action involves binding to ergosterol, the principal sterol in the fungal cell membrane . This binding leads to the formation of transmembrane channels, resulting in the leakage of intracellular components such as protons and potassium ions, ultimately causing cell death . This compound is an essential tool for researchers studying a wide range of susceptible fungi, including Aspergillus species, Candida species (such as C. albicans , C. krusei , and C. tropicalis ), Cryptococcus neoformans , and agents of mucormycosis . Its research applications extend to investigating fungal biofilm infections, where its efficacy can be compared to that of newer lipid-based formulations . While its use in clinical settings in high-income countries has been largely supplanted by less toxic lipid formulations (e.g., liposomal amphotericin B) due to dose-limiting nephrotoxicity, it remains a critical reagent for in vitro studies . This compound is poorly soluble in water at neutral pH and is formulated with sodium deoxycholate to enable its use in aqueous research solutions . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C71H112NNaO21 B1261006 Amphotericin b deoxycholate CAS No. 58501-21-6

Properties

CAS No.

58501-21-6

Molecular Formula

C71H112NNaO21

Molecular Weight

1338.6 g/mol

IUPAC Name

sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C47H73NO17.C24H40O4.Na/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+1/p-1/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m01./s1

InChI Key

NFHDUMMQBQTVTR-OXEBIIQQSA-M

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Synonyms

amphotericin B - deoxycholate
amphotericin B deoxycholate
amphotericin B, deoxycholate drug combination
amphotericin B-deoxycholate
D-AmB cpd
HAmB-DOC

Origin of Product

United States

Mechanistic Research on Amphotericin B Deoxycholate Action at the Molecular and Cellular Level

Fungal Cell Membrane Interaction Dynamics

The primary antifungal activity of Amphotericin B deoxycholate is centered on its interaction with the fungal cell membrane, leading to a cascade of events that compromise cellular integrity.

Ergosterol (B1671047) Binding Specificity and Kinetics

Amphotericin B exhibits a strong binding affinity for ergosterol, the principal sterol in fungal cell membranes. drfungus.org This specificity is a cornerstone of its selective toxicity toward fungi, as it has a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes. wikipedia.orgmdpi.com The binding affinity of Amphotericin B for ergosterol is approximately 10-fold higher than for cholesterol. tandfonline.com This interaction is driven by the amphipathic nature of the Amphotericin B molecule, which features a hydrophobic polyene chain and a hydrophilic polyol region. drfungus.org The hydrophobic portion aligns with ergosterol within the lipid bilayer of the fungal membrane. nih.gov

Mechanistic Models of Pore and Channel Formation in Fungal Membranes

Following the binding to ergosterol, Amphotericin B molecules self-assemble to form pores or channels in the fungal membrane. wikipedia.orgelsevier.esresearchgate.net Several models have been proposed to describe this process:

Pore Formation Model: This is the most widely accepted model, suggesting that Amphotericin B and ergosterol molecules associate to create a transmembrane channel. nih.govresearchgate.net The hydrophilic regions of the Amphotericin B molecules line the interior of the pore, creating an aqueous channel, while the hydrophobic regions remain associated with the lipid bilayer. nih.gov The diameter of these pores is estimated to be around 0.46 nm, large enough to allow the passage of ions and small molecules. nih.gov

Half-Pore Model: In certain membrane compositions, Amphotericin B may primarily form half-pores. nih.gov

Sterol Sponge Model: An alternative model proposes that Amphotericin B acts as a "sterol sponge," extracting ergosterol from the fungal membrane, which in itself disrupts membrane integrity. asm.org

The formation of these structures is dependent on the concentration of Amphotericin B. nih.gov

Consequential Disruption of Osmotic Homeostasis and Ion Leakage

The formation of pores leads to a rapid and significant disruption of the fungal cell's osmotic balance. drfungus.orgmdpi.com The primary consequence is the leakage of monovalent ions, including potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-), from the cytoplasm. wikipedia.org This efflux of ions disrupts the electrochemical gradient across the membrane and leads to cellular acidification. researchgate.netmazums.ac.ir In addition to ions, larger molecules such as sugars and other metabolites can also leak out, further compromising the cell. drfungus.org This loss of essential intracellular components ultimately leads to fungal cell death. drfungus.orgwikipedia.org

Exploration of Complementary and Ancillary Antifungal Mechanisms

Beyond its direct action on the fungal cell membrane, this compound exhibits other mechanisms that contribute to its antifungal effect.

Role in Phagocytic Cell Modulation within In Vitro and Animal Models

This compound has been observed to modulate the activity of phagocytic cells. It is postulated that as a microbial product, it may stimulate immune cells through Toll-like receptors in mammalian cells, leading to the production of proinflammatory cytokines. elsevier.es

Interactive Data Table: Mechanistic Research on this compound

Mechanism Description Key Findings
Ergosterol Binding Specific binding to ergosterol in the fungal cell membrane.Higher affinity for ergosterol than cholesterol, leading to selective toxicity. wikipedia.orgmdpi.com
Pore Formation Self-assembly of Amphotericin B molecules to form transmembrane channels.Pores allow leakage of ions and small molecules, disrupting cellular homeostasis. wikipedia.orgnih.gov
Ion Leakage Efflux of K+, Na+, H+, and Cl- ions from the fungal cell.Leads to loss of osmotic integrity and eventual cell death. drfungus.orgwikipedia.org
ROS Generation Induction of reactive oxygen species within fungal cells.Causes oxidative damage to cellular components. wikipedia.orgresearchgate.net

Comparative Analysis of Molecular Interactions with Sterols

The selective action of Amphotericin B (AmB) against fungal cells is fundamentally linked to its differential interactions with sterols, the essential lipid components of eukaryotic cell membranes. In fungal membranes, the primary sterol is ergosterol, whereas in mammalian cells, it is cholesterol. drfungus.orgwikipedia.org This difference in sterol composition is the primary determinant of Amphotericin B's therapeutic window and its associated toxicities. The conventional formulation of Amphotericin B includes sodium deoxycholate to enhance its solubility in water, forming a micellar suspension. nih.govmdpi.com

The interaction between Amphotericin B and membrane sterols is a complex process involving multiple non-covalent forces. These include van der Waals forces, which are maximized when the drug and sterol molecules are oriented in a parallel and co-planar fashion. mdpi.com Additionally, a network of hydrogen bonds forms between the 3β-hydroxyl group of the sterol and the polar mycosamine (B1206536) group of Amphotericin B. mdpi.com Crucially, π–π electronic interactions between the ergosterol side chain and the polyene "tail" of Amphotericin B represent a key "attach point" that is absent when the drug interacts with cholesterol. mdpi.com

Research on Differential Affinity for Fungal Ergosterol versus Mammalian Cholesterol

Extensive research has consistently demonstrated that Amphotericin B exhibits a significantly higher affinity for ergosterol compared to cholesterol. nih.govfrontiersin.org This preferential binding is considered a cornerstone of its antifungal selectivity. nih.govnih.gov Molecular dynamics simulations have provided quantitative insights into this disparity, suggesting that Amphotericin B interacts with ergosterol 3–4 times more strongly within a membrane environment than it does in solution. nih.gov These simulations also indicate that complexes formed between Amphotericin B and ergosterol are generally more stable over time than those formed with cholesterol. acs.org

Several structural differences between ergosterol and cholesterol contribute to this differential affinity. The side chain of cholesterol has a sigmoidal conformation, which results in weaker van der Waals interactions with Amphotericin B. mdpi.com In contrast, the more linear structure of the ergosterol side chain allows for more favorable interactions. mdpi.com

Experimental studies using techniques like neutron reflectometry have provided direct evidence of this selective interaction. These studies have shown that Amphotericin B can extract ergosterol from lipid bilayers, a phenomenon not observed with cholesterol. nih.govmdpi.com Interestingly, while Amphotericin B inserts to a greater extent into cholesterol-containing membranes, it does not lead to the extraction of cholesterol. nih.govmdpi.com This suggests that the mechanism of interaction and its consequences are distinct for the two sterols.

Theoretical and Experimental Studies on the Basis of Antifungal Selectivity

The basis for Amphotericin B's antifungal selectivity is multifactorial, stemming from the initial binding affinity and extending to the subsequent events of pore formation and membrane disruption. The "primary complex" hypothesis posits that Amphotericin B first associates with sterols to form binary complexes, which then aggregate to form transmembrane channels. acs.org

Theoretical models and molecular dynamics simulations have been instrumental in elucidating these processes. Free energy calculations have confirmed the formation of specific Amphotericin B/ergosterol complexes and have helped to pinpoint the energetic and structural origins of the enhanced affinity for ergosterol over cholesterol. acs.org These studies support the idea that the higher affinity for ergosterol is a key driver of the drug's selective toxicity. acs.org

However, the narrative of selectivity is not solely based on binding affinity. Some research suggests that while the initial insertion of Amphotericin B into the membrane may be independent of the sterol type, the subsequent oligomerization and assembly into functional pores are significantly influenced by the specific sterol present. acs.org In ergosterol-containing membranes, the formation of stable transmembrane channels is more efficient. pg.edu.pl Molecular dynamics simulations have shown that in ergosterol-containing bilayers, both Amphotericin B and ergosterol can intrude from one leaflet of the membrane to the opposite one, which can stabilize the transmembrane ion-channel structure. nih.gov In contrast, in cholesterol-containing bilayers, both molecules tend to remain within their respective leaflets. nih.gov

Furthermore, the aggregation state of Amphotericin B within the membrane appears to be sterol-dependent. In the presence of ergosterol, both monomeric and aggregated forms of Amphotericin B are present, whereas in bilayers containing cholesterol, the drug predominantly exists as dimers. nih.gov The formation of Amphotericin B dimers is significantly less favorable in membranes containing ergosterol. nih.gov This difference in aggregation behavior likely plays a crucial role in the differential ability of the drug to form pores and disrupt the membrane integrity of fungal versus mammalian cells.

Interactive Data Table: Key Molecular Interactions

Interacting MoleculeKey Interaction Types with Amphotericin BConsequence of Interaction
Ergosterol Van der Waals, Hydrogen Bonding, π–π Stacking mdpi.comHigher affinity and stability of the complex nih.govacs.org, Extraction from the membrane nih.govmdpi.com, Efficient formation of stable transmembrane pores pg.edu.pl
Cholesterol Weaker Van der Waals, Hydrogen Bonding mdpi.comLower affinity of the complex nih.govacs.org, No extraction from the membrane nih.govmdpi.com, Less efficient pore formation nih.gov

Interactive Data Table: Theoretical and Experimental Findings

Study TypeKey FindingImplication for Selectivity
Molecular Dynamics Simulations Amphotericin B has a 3-4 times stronger interaction with ergosterol in a membrane environment. nih.govHigher affinity for the fungal target.
Neutron Reflectometry Amphotericin B extracts ergosterol, but not cholesterol, from lipid bilayers. nih.govmdpi.comA distinct and more disruptive interaction with fungal membranes.
Free Energy Calculations Confirmed the formation of specific and more stable Amphotericin B/ergosterol complexes. acs.orgEnergetic preference for binding to the fungal sterol.
Aggregation Studies Amphotericin B dimerization is less favorable in the presence of ergosterol. nih.govSterol-dependent aggregation influences the mechanism of pore formation.

Pharmacokinetic and Pharmacodynamic Research of Amphotericin B Deoxycholate in Preclinical Models

Quantitative Pharmacokinetic/Pharmacodynamic Modeling in In Vitro Systems

Development and Validation of Models for Invasive Fungal Infections

The pharmacodynamic and pharmacokinetic (PK-PD) properties of amphotericin B deoxycholate (DAmB) are crucial for understanding its efficacy against invasive fungal infections. In vitro models have been instrumental in elucidating these properties for conditions like invasive pulmonary aspergillosis (IPA). nih.govfungalinfectiontrust.org These models allow for the study of drug activity against various Aspergillus species, including A. fumigatus, A. terreus, and A. flavus, under simulated human plasma level conditions. asm.org

One such model of IPA has been used to explore the PK-PD of DAmB, enabling the estimation of its pharmacokinetics in endovascular fluid, endothelial cells, and alveolar cells. nih.govfungalinfectiontrust.org In these controlled systems, pharmacodynamic relationships are defined by measuring biomarkers like galactomannan (B225805) concentrations in different compartments. nih.gov The development of these models involves constructing a cellular bilayer with human pulmonary artery endothelial cells and human alveolar epithelial cells to create an air-liquid interface that mimics the human alveolus. nih.gov

The validity of these in vitro systems is supported by their ability to differentiate the activity of amphotericin B against various Aspergillus species, even those with identical minimum inhibitory concentrations (MICs). asm.org For instance, research has shown a differential in vitro activity of amphotericin B in the order of A. fumigatus > A. flavus > A. terreus, which reflects the varying concentration- and time-dependent inhibitory and killing activities the drug exerts against these species. asm.org Mathematical models are then applied to calculate key pharmacodynamic parameters and estimate drug penetration. nih.govfungalinfectiontrust.org

Characterization of Drug Penetration and Distribution within Simulated Tissue Compartments

In vitro models of invasive pulmonary aspergillosis have been pivotal in characterizing the penetration and distribution of this compound (DAmB) within simulated tissue compartments. These models typically consist of an endovascular compartment and a cellular bilayer comprising endothelial and alveolar cells, mimicking the structure of the human alveolus. nih.govnih.gov

Studies using these models have shown that for all amphotericin B formulations, the drug concentrations progressively decrease in the endovascular fluid as the drug distributes into the cellular bilayer. nih.govfungalinfectiontrust.org A key finding is that the area under the concentration-time curve (AUC) for amphotericin B was significantly higher within the cells (endothelial and alveolar) compared to the endovascular fluid. nih.govresearchgate.net This indicates substantial penetration and accumulation of the drug within these simulated tissue compartments.

Specifically, upon administration into the endovascular compartment, concentrations of amphotericin B in both the endothelial and alveolar cells rise steeply, reaching levels far exceeding those in the endovascular fluid. nih.gov This distribution pattern is crucial for the drug's efficacy, as it brings the antifungal agent to the site of infection. The extent of drug penetration into these compartments can be quantified using mathematical models that calculate the AUC in each subcompartment. nih.govfungalinfectiontrust.orgnih.gov

The following table summarizes the distribution of this compound in a simulated lung model:

CompartmentObservation
Endovascular FluidConcentrations progressively decline as the drug distributes to the cellular layers. nih.govnih.gov
Endothelial CellsConcentrations rise steeply and are significantly higher than in the endovascular fluid. nih.gov
Alveolar CellsConcentrations also increase significantly, indicating good penetration to this key site of pulmonary infection. nih.gov

These findings from in vitro models provide valuable insights into the cellular-level pharmacokinetics of DAmB, which are essential for understanding its therapeutic effects in deep-seated fungal infections. fungalinfectiontrust.org

Determination of Pharmacodynamic Indices in Controlled Systems

In vitro models are essential for determining key pharmacodynamic (PD) indices of this compound (DAmB), such as the area under the concentration-time curve (AUC) and the half-maximal effect concentration (EC50). These indices help to quantify the drug's antifungal activity in a controlled environment. nih.govfungalinfectiontrust.org

Using an in vitro model of invasive pulmonary aspergillosis, researchers have been able to calculate the AUC in different compartments, including the endovascular fluid, endothelial cells, and alveolar cells. nih.govfungalinfectiontrust.org This allows for an estimation of drug exposure in compartments relevant to the pathogenesis of the infection. fungalinfectiontrust.org The results consistently show that the AUCs for amphotericin B are substantially higher within the cellular compartments compared to the endovascular fluid, highlighting the drug's penetration into tissues. nih.govresearchgate.net

The EC50, which is the concentration of a drug that gives half of the maximal response, is another critical PD parameter determined in these systems. For DAmB, the EC50 has been measured in both the endovascular and alveolar compartments of the in vitro lung model. nih.gov The inhibitory sigmoid Emax model is often used to determine the concentrations that produce various levels of effect, including the EC50. nih.gov

The following table presents the determined EC50 values for this compound in different compartments of an in vitro model of invasive pulmonary aspergillosis:

CompartmentEC50 (mg/liter)
Endovascular Compartment0.12 nih.govresearchgate.net
Alveolar Compartment0.17 nih.govresearchgate.net

These in vitro studies have also highlighted that amphotericin B exhibits concentration-dependent fungicidal activity. mdpi.com The relationship between drug exposure and antifungal effect is often steep, with maximal effects observed within a narrow concentration range. nih.gov The determination of these PD indices in controlled in vitro systems is fundamental for predicting the efficacy of DAmB and for designing optimal dosing strategies for the treatment of invasive fungal infections.

Pharmacokinetic/Pharmacodynamic Investigations in Animal Models

Elucidation of Population Pharmacokinetic Parameters and Inter-Subject Variability in Animal Models

Population pharmacokinetic (PK) modeling in animal models is a critical step in understanding the behavior of this compound (DAmB) and the variability in its disposition among individuals. These studies provide essential data that can be bridged to human applications. nih.gov

In a neutropenic murine model of invasive pulmonary aspergillosis, a three-compartment model was used to describe the pharmacokinetics of DAmB. nih.gov The median parameters estimated from this model included an absorption rate constant, clearance, intercompartmental transfer rates, and the volume of distribution of the central compartment. nih.gov Such models can explain a very high percentage of the variance in plasma concentrations, indicating a good fit to the experimental data. nih.gov

Similarly, in a neutropenic rabbit model of invasive pulmonary aspergillosis, population PK models have been employed to describe the pharmacokinetics of DAmB. nih.gov These models are fitted to data collected from individual animals, allowing for the characterization of inter-subject variability. nih.gov In rats, a two-compartment model has been found to best describe the plasma drug concentration-time profiles of DAmB. nih.gov

A study in rats also highlighted that pharmacokinetic parameters can be dose-dependent, suggesting that distribution mechanisms may vary with the administered dose. nih.gov However, another study in rats did not observe this dose dependence within a different dose range. nih.gov

The following table summarizes key population pharmacokinetic parameters for this compound derived from a murine model:

ParameterMedian ValueUnit
Absorption rate constant3.16h⁻¹
Clearance0.0036liters/h
Intercompartment transfer rate (central to peripheral)28.4h⁻¹
Intercompartment transfer rate (peripheral to central)40.1h⁻¹
Volume of distribution (central compartment)0.034liters
Terminal half-life11.2h

Data from a neutropenic murine model of invasive pulmonary aspergillosis. nih.gov

Understanding these population PK parameters and the extent of inter-subject variability is crucial for designing preclinical studies and for informing the development of dosing regimens in clinical settings.

Research on Drug Distribution and Accumulation in Target Organs and Tissues in Preclinical Species

Preclinical studies in animal models are fundamental for understanding the distribution and accumulation of this compound (DAmB) in target organs and tissues. These investigations provide crucial insights into the drug's behavior in a living organism, which is essential for predicting both efficacy and potential toxicity.

In various animal models, including rats and rabbits, the highest concentrations of amphotericin B are consistently found in the liver and spleen. nih.govcore.ac.uk Significant levels are also detected in the lungs and kidneys. nih.govcore.ac.uk This distribution pattern is partly due to the drug's uptake by the mononuclear phagocyte system. asm.org

In a rat model, the administration of DAmB resulted in detectable drug levels in the liver, spleen, and kidney. nih.gov Interestingly, the levels of amphotericin B in these tissues were influenced by the formulation components. nih.gov Another study in rabbits demonstrated that after a single intravenous dose, amphotericin B could be measured in the kidney tissue. asm.org

The brain is another important site of investigation, particularly for fungal infections of the central nervous system. While concentrations in uninflamed meninges are considerably lower than in the serum, higher concentrations are found in the brain parenchyma, where the drug exhibits persistent antifungal effects. core.ac.uk

The following table provides a summary of amphotericin B tissue distribution in rats:

TissueLimit of Quantitation (μg/g)
Liver0.2
Spleen0.15
Kidney0.65

Data from a study in male Wistar rats. nih.gov

The slow release of amphotericin B from tissues contributes to its prolonged terminal elimination phase, which can last for several days. core.ac.uk The clearance of the drug is most rapid from the brain and slowest from the liver and spleen. core.ac.uk This extensive tissue distribution and accumulation are key factors in the therapeutic profile of this compound.

Modeling of Concentration-Response Relationships in Animal Infection Models

The study of concentration-response relationships is fundamental to understanding the efficacy of an antimicrobial agent. For this compound (AmB-d), preclinical animal infection models have been instrumental in defining the pharmacokinetic/pharmacodynamic (PK/PD) indices that best correlate with its antifungal activity. These models allow for the systematic evaluation of drug exposure against specific pathogens in a controlled in vivo environment.

Research has demonstrated that Amphotericin B exhibits concentration-dependent fungicidal activity. eur.nlnih.gov The primary PK/PD parameters investigated in animal models are the ratio of the maximum serum concentration to the minimum inhibitory concentration (Cmax/MIC), the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), and the percentage of time the drug concentration remains above the MIC (%T>MIC). nih.govnih.gov

A pivotal dose-fractionation study in a neutropenic murine model of invasive pulmonary aspergillosis was conducted to identify which of these parameters was most closely linked to the efficacy of AmB-d. nih.govresearchgate.net In this model, mice were infected with Aspergillus fumigatus and treated with various AmB-d dosing regimens. The study's design allowed for the dissociation of the PK/PD indices by administering the same total dose over different intervals (e.g., every 8, 24, or 72 hours). nih.govnih.gov The results clearly indicated that the Cmax/MIC ratio was the parameter most strongly associated with improved survival and reductions in pulmonary fungal burden. nih.govnih.gov A critical threshold was identified, with maximal antifungal activity occurring as the Cmax/MIC ratio approached 2.4. nih.govnih.gov Further increases beyond this ratio did not result in significantly greater reductions in fungal load. nih.govresearchgate.net

The table below summarizes the findings from the dose-fractionation study, illustrating the relationship between the Cmax/MIC ratio and survival in the murine model of invasive pulmonary aspergillosis.

Table 1: Survival Outcomes Based on Dose Fractionation of this compound in a Murine Model of Invasive Pulmonary Aspergillosis

Total Daily Dose (mg/kg) Dosing Regimen Resulting Cmax/MIC Survival Rate (%)
Control Untreated N/A 40%
0.75 0.25 mg/kg q8h 0.73 57.1%
0.75 mg/kg q24h 1.8 60%
2.25 mg/kg q72h 3.6 93.3%
1.0 0.33 mg/kg q8h 0.88 Not Reported
1.0 mg/kg q24h 2.4 Not Reported
3.0 mg/kg q72h 4.8 86.7%

Data sourced from studies in neutropenic, corticosteroid-immunosuppressed mice infected with A. fumigatus. nih.govresearchgate.net

While the Cmax/MIC ratio is the principal driver of efficacy in murine aspergillosis models, studies in other animal models and against different fungi have highlighted the importance of the AUC/MIC ratio. In a neutropenic rabbit model of invasive pulmonary aspergillosis, near-maximal antifungal activity for AmB-d was observed at a dose of 1 mg/kg/day, which corresponded to an AUC/MIC ratio of approximately 13.6. asm.org

Furthermore, in a neutropenic mouse model of disseminated candidiasis caused by Candida albicans, the AUC/MIC ratio was found to be the PK/PD parameter that correlated with antifungal effect. oup.com Using a response surface model to analyze the interaction between AmB-d and another antifungal, researchers identified the dose-response relationship for AmB-d monotherapy. oup.com

In an in vitro model designed to simulate invasive pulmonary aspergillosis, AmB-d demonstrated a steep exposure-response relationship over a narrow concentration range. fungalinfectiontrust.org This study defined the concentrations required to achieve 50% of the maximal effect (EC50), providing further insight into the potency of the drug in different biological compartments.

Table 2: EC50 Values for this compound in an In Vitro Model of Invasive Pulmonary Aspergillosis

Compartment EC50 (mg/L) 95% Confidence Interval
Endovascular 0.12 0.11–0.13
Alveolar 0.17 0.13–0.19

Data derived from galactomannan concentrations measured 24 hours post-treatment in an in vitro model. fungalinfectiontrust.orgresearchgate.net

These preclinical models, utilizing different animal species and targeting various fungal pathogens, have been crucial in building a comprehensive understanding of the pharmacodynamics of this compound. The consistent finding across models is the drug's concentration-dependent killing, with efficacy being driven by the achievement of a critical peak concentration (Cmax/MIC) or total drug exposure (AUC/MIC) relative to the pathogen's susceptibility. nih.govoup.comcore.ac.uk

Investigative Antifungal Activity of Amphotericin B Deoxycholate in Research Settings

In Vitro Susceptibility Profiling of Fungal Pathogens

The in vitro susceptibility of fungal species to amphotericin B deoxycholate is a critical area of study, providing foundational data on its spectrum of activity and potency.

Determination of Broad-Spectrum Antifungal Activity Against Diverse Yeast and Mold Species

This compound has consistently demonstrated broad-spectrum activity against a variety of clinically significant yeasts and molds. Studies have evaluated its effectiveness against species of Candida, Aspergillus, and Cryptococcus neoformans.

Against a large collection of 604 clinical yeast isolates, this compound showed potent activity, with 97.3% of isolates having Minimum Inhibitory Concentrations (MICs) of ≤1 µg/ml. nih.gov The mean MIC was 0.48 µg/ml. nih.gov Candida albicans and Candida parapsilosis were among the most susceptible species, while Candida krusei was the least susceptible. nih.govresearchgate.net

In studies focusing on Aspergillus species, this compound has also shown considerable in vitro activity. nih.govnih.gov Research on 230 isolates, including Aspergillus fumigatus, Aspergillus terreus, Aspergillus flavus, Aspergillus nidulans, and Aspergillus niger, found no isolates with an MIC greater than 2 mg/L. nih.gov However, some studies have noted that in vitro resistance in Aspergillus flavus may be associated with poor clinical outcomes in patients treated with the drug. oup.com

For Cryptococcus neoformans, this compound remains a potent agent. Studies have shown that most clinical isolates are susceptible, with MICs typically ranging from 0.25 to 1 µg/ml. frontiersin.orgnih.govnih.gov Even with widespread use, the development of resistance in C. neoformans is uncommon. nih.gov

Interactive Data Table: In Vitro Susceptibility of Various Fungal Species to this compound

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida spp. (Overall)604Not SpecifiedNot Specified1 nih.gov
Candida albicansNot SpecifiedNot Specified0.39 (mean)Not Specified nih.gov
Candida parapsilosisNot SpecifiedNot Specified0.38 (mean)Not Specified nih.gov
Candida kruseiNot SpecifiedNot Specified1.27 (mean)Not Specified nih.gov
Aspergillus spp. (Overall)70Not Specified0.290.5 nih.gov
Cryptococcus neoformans920.25 - 1Not SpecifiedNot Specified frontiersin.org
Cryptococcus gattii110.25 - 1Not SpecifiedNot Specified frontiersin.org

Measurement of Minimum Inhibitory Concentrations (MICs) and Minimum Lethal Concentrations (MLCs)

The determination of MICs and Minimum Lethal Concentrations (MLCs) provides crucial insights into the fungistatic and fungicidal activity of this compound. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while the MLC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum. asm.orgresearchgate.net

For Candida species, MIC values for this compound are generally low. In a study of 598 Candida isolates, the MIC₅₀ and MIC₉₀ were 0.19 µg/ml and 0.5 µg/ml, respectively, as determined by the Etest method. nih.govmicrobiologyresearch.org Another study reported MIC₅₀ and MIC₉₀ values of 0.5 and 1 µg/mL for C. albicans using a broth microdilution method. jidc.org

A significant finding in the research is the observed discrepancy between MIC and MLC values for Aspergillus species. nih.gov While MICs are often low, indicating susceptibility, the MLCs can be substantially higher. nih.gov One study found the MLC₅₀ and MLC₉₀ to be 2.31 and 9.24 µg/ml, respectively, which were significantly higher than the corresponding MIC values. nih.gov This suggests that while this compound can inhibit the growth of Aspergillus at low concentrations, higher concentrations may be required to kill the fungus.

For Cryptococcus neoformans, while MICs are generally within achievable serum levels, the MLCs have been found to exceed obtainable cerebrospinal fluid levels in some cases, which has implications for treating central nervous system infections. nih.gov

Interactive Data Table: Comparison of MIC and MLC of this compound Against Aspergillus spp.

ParameterValue (µg/mL)
MIC₅₀0.29
MIC₉₀0.5
MLC₅₀2.31
MLC₉₀9.24
Source: nih.gov

Time-Kill Kinetic Studies to Characterize Fungicidal Activity

Time-kill kinetic studies offer a dynamic view of an antifungal agent's activity over time. These studies have shown that this compound exhibits concentration-dependent fungicidal activity against various fungal pathogens. nih.govnih.govmdpi.com

Against Candida albicans, the fungicidal activity of amphotericin B is rapid, with a greater than 3-log unit reduction in colony-forming units per milliliter occurring within 2 to 4 hours at concentrations twice the MIC. nih.gov However, the killing rate can vary among different Candida species. For instance, against Candida parapsilosis, the fungicidal endpoint was only reached after 48 hours of incubation at four times the MIC. nih.gov Some studies have also noted the presence of viable Candida tropicalis and Candida krusei cells even after 48 hours of exposure to 2 µg/ml of the drug. nih.gov

Time-kill assays against Candida auris have demonstrated that amphotericin B achieves a fungicidal effect (a 3-log reduction) rapidly, at 2 and 4 hours for concentrations of 4 mg/L and 2 mg/L, respectively. mdpi.com At a concentration equal to the MIC (1 mg/L), the effect was generally fungistatic. mdpi.com

Research on Activity Against Fungal Biofilm Structures

Fungal biofilms present a significant therapeutic challenge due to their inherent resistance to antimicrobial agents. Research into the efficacy of this compound against these complex structures is crucial.

Efficacy Evaluation Against Established Biofilm Formations

This compound has demonstrated activity against biofilms of various fungal species, although higher concentrations are often required compared to planktonic (free-floating) cells. nih.govelsevier.esnih.govasm.org

In studies on Candida albicans biofilms, this compound has been shown to reduce both the metabolic activity and the biomass of the biofilm. elsevier.esnih.gov For instance, at a concentration of 0.5 mg/L, it reduced metabolic activity by approximately 50% and biomass by 52% in biofilms from breakthrough candidemia isolates. elsevier.es Complete eradication, however, often requires much higher concentrations. nih.gov One study found that both this compound and a lipid formulation showed good performance in reducing biofilm biomass, with reductions for the deoxycholate formulation ranging from 34.64% to 89.58%. nih.gov

Against biofilms of filamentous fungi like Scedosporium apiospermum and Fusarium solani, this compound has also shown efficacy. asm.org The biofilm MIC₅₀ (the concentration causing ≥50% fungal damage) was found to be 1 mg/liter for S. apiospermum and 0.5 mg/liter for F. solani. asm.org The damage to the biofilm increased with higher drug concentrations. asm.org

Methodological Approaches for Biofilm Eradication Assessment

A key metric for assessing the efficacy of an antifungal against a biofilm is the Minimum Biofilm Eradication Concentration (MBEC). The MBEC is defined as the lowest concentration of the drug required to eradicate the biofilm, often determined by a significant reduction in viable cells within the biofilm structure. nih.govscielo.brresearchgate.net

The methodology for determining MBEC typically involves growing biofilms on a surface, such as the wells of a microtiter plate, and then exposing them to various concentrations of the antifungal agent. nih.govresearchgate.net After a set incubation period, the number of viable cells remaining in the biofilm is quantified to determine the concentration at which eradication occurs. nih.govscielo.br

For Candida species, MBEC values for this compound are consistently higher than the MICs for their planktonic counterparts. nih.gov For example, while a low concentration of this compound could significantly reduce the biomass of C. tropicalis and C. albicans biofilms, the MBEC required to eliminate the viable cells was found to be eight times higher. nih.gov Another study on Candida albicans biofilms reported that complete eradication was only achieved at a concentration of 16 mg/L. nih.gov

Interactive Data Table: Biofilm Biomass Reduction of Candida spp. by this compound

Candida SpeciesConcentration (mg/L)Biomass Reduction (%)
C. tropicalis ATCC7500.25~90
C. albicans SC53140.25~70
Source: nih.gov

Visualization and Structural Analysis of Biofilm Interactions (e.g., Scanning Electron Microscopy)

Scanning electron microscopy (SEM) is a powerful tool for visualizing the intricate three-dimensional architecture of fungal biofilms and elucidating the structural changes induced by antifungal agents. In the context of this compound, SEM studies have provided critical insights into its disruptive effects on the biofilms of various clinically relevant fungal species.

Research has demonstrated that this compound significantly alters the morphology and integrity of fungal biofilms. researchgate.netnih.govmdpi.com For instance, in studies involving Candida albicans, SEM imaging has revealed that treatment with this compound leads to a notable reduction in biofilm biomass. nih.govnih.gov Untreated Candida albicans biofilms typically exhibit a dense and complex structure composed of yeast cells and hyphae encased in an extracellular matrix. asm.org However, following exposure to this compound, SEM micrographs show a visible disruption of this structure, with a decrease in the density of both yeast and hyphal forms. wiley.com

The table below summarizes the observed effects of this compound on the biofilms of various fungal species as visualized by scanning electron microscopy.

Fungal SpeciesObserved Effects of this compound on Biofilm Structure (as per SEM)
Candida albicansReduction in biofilm biomass, disruption of the dense network of yeast and hyphal forms. nih.govnih.govwiley.com
Candida glabrataReduction in overall biofilm structure and cellular density. researchgate.netnih.govmdpi.com
Candida parapsilosisReduction in overall biofilm structure and cellular density. researchgate.netnih.govmdpi.com
Candida tropicalisReduction in overall biofilm structure and cellular density. researchgate.netnih.govmdpi.com
Aspergillus fumigatusMorphological changes to hyphae, disruption of the dense hyphal network. researchgate.net

It is important to note that the extent of biofilm disruption can be dependent on the concentration of this compound and the duration of exposure. Higher concentrations and longer treatment times generally result in more pronounced damage to the biofilm architecture as observed through SEM.

Mechanisms of Antifungal Resistance to Amphotericin B Deoxycholate

Research into Sterol Biosynthesis Pathway Alterations

The most frequently cited mechanism of resistance to amphotericin B involves changes to the ergosterol (B1671047) biosynthetic pathway. mdpi.com Since ergosterol is the primary binding target of amphotericin B in the fungal cell membrane, any disruption to its synthesis can significantly reduce the drug's efficacy. wikipedia.orgwikipedia.org

Identification and Characterization of Mutations in ERG Genes (e.g., ERG11, ERG3, ERG6, ERG2)

Mutations in the ERG gene family, which encode the enzymes responsible for ergosterol synthesis, are a principal cause of amphotericin B resistance. mdpi.com These genetic alterations can lead to a decrease or complete absence of ergosterol in the fungal membrane.

ERG11 : This gene encodes lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the ergosterol pathway and the target for azole antifungals. mdpi.comnih.gov Mutations leading to the loss of function in ERG11 can result in resistance to both amphotericin B and azoles. mdpi.comnih.gov

ERG3 : This gene codes for C-5 sterol desaturase. Defects in ERG3 have been linked to amphotericin B resistance in various Candida species. nih.govoup.com

ERG6 : Inactivation of ERG6, which encodes C-24 sterol methyl-transferase, has been identified as a resistance mechanism in several Candida species. mdpi.comnih.gov Studies have shown that deleting the ERG6 gene can lead to a significant increase in resistance to amphotericin B. nih.gov

ERG2 : Mutations in ERG2, responsible for the C-8 sterol isomerase enzyme, are also a known cause of resistance. mdpi.com This mechanism has been described in C. neoformans and various Candida species. mdpi.comasm.org

A summary of key ERG genes and their functions is provided in the table below.

GeneEnzyme EncodedFunction in Ergosterol BiosynthesisImplication in Resistance
ERG11Lanosterol 14α-demethylaseConverts lanosterol to an ergosterol precursor. nih.govLoss-of-function mutations can lead to resistance. mdpi.comnih.gov
ERG3C-5 sterol desaturaseA key step in the later stages of ergosterol synthesis. nih.govDefects are associated with resistance in Candida species. nih.govoup.com
ERG6C-24 sterol methyl-transferaseInvolved in the modification of the sterol side chain. mdpi.comInactivation can confer resistance. mdpi.comnih.gov
ERG2C-8 sterol isomeraseCatalyzes an isomerization step in the pathway. mdpi.comMutations are a known resistance mechanism. mdpi.comasm.org

Consequences of Ergosterol Deficiency and Accumulation of Alternative Sterols in Fungal Membranes

Mutations in the ERG genes lead to a significant reduction or complete absence of ergosterol in the fungal cell membrane. nih.govasm.org This deficiency has two major consequences for amphotericin B activity. Firstly, the primary target for the drug is no longer present, preventing the formation of the pores that lead to cell death. nih.gov Secondly, the fungal cell compensates by incorporating alternative sterol intermediates, such as lanosterol and eburicol, into its membrane. mdpi.complos.org These alternative sterols have a lower binding affinity for amphotericin B, further diminishing the drug's effectiveness. nih.gov This alteration in membrane composition is a hallmark of sterol-dependent resistance. mdpi.com

Exploration of Sterol-Independent Resistance Mechanisms

Fungi have also developed resistance mechanisms that are not dependent on alterations to ergosterol biosynthesis. These strategies often involve mitigating the cellular damage caused by amphotericin B.

Investigation of Increased Catalase Activity and Enhanced Oxidative Stress Response in Resistant Strains

Amphotericin B is known to induce oxidative stress in fungal cells, which contributes to its fungicidal activity. wikipedia.orgasm.org Some resistant fungal strains have been shown to exhibit increased activity of enzymes that combat oxidative stress, such as catalase and superoxide (B77818) dismutase (SOD). nih.govscielo.br By neutralizing the reactive oxygen species (ROS) produced upon exposure to amphotericin B, the fungus can better tolerate the drug's effects. frontiersin.org For instance, Aspergillus terreus, a species with intrinsic resistance to amphotericin B, displays significantly higher levels of catalase compared to susceptible species. mdpi.com This enhanced oxidative stress response is a key sterol-independent resistance mechanism. nih.govasm.org

Unraveling Other Adaptive Cellular Responses to Amphotericin B Exposure

Beyond direct countermeasures to ergosterol disruption and oxidative stress, fungi can employ other adaptive strategies to survive amphotericin B exposure. One such mechanism involves alterations to the fungal cell wall. An increase in the 1,3-α-glucan content of the cell wall has been suggested to contribute to resistance by potentially impeding the drug's access to the cell membrane. mdpi.com Additionally, changes in the physical properties of the cell membrane, such as increased fluidity, have been observed in resistant strains and may play a role in reducing the drug's efficacy. nih.gov Some studies also point to the involvement of molecular chaperones, like heat shock proteins (Hsp90 and Hsp70), which may help stabilize cellular components and signaling pathways, thereby promoting an adaptive phenotype in the presence of the drug. mdpi.com

Genetic and Molecular Approaches to Elucidate Resistance Pathways (e.g., Genome-wide Screening)

To better understand the complex landscape of amphotericin B resistance, researchers have turned to advanced genetic and molecular techniques. Genome-wide screening, such as performing a genome-wide association study (GWAS), has been instrumental in identifying novel genes and mutations associated with reduced susceptibility to the drug. nih.govfrontiersin.orgmdpi.com These unbiased approaches allow for the discovery of previously unknown resistance pathways. For example, high-copy-number genomic DNA library screening has identified genes like PDR16 and PMP3, which are involved in plasma membrane lipid dynamics, as contributors to amphotericin B tolerance. nih.govnih.gov These powerful screening methods, combined with sequencing of resistant clinical isolates, continue to expand our knowledge of how fungi evolve to overcome the challenges posed by antifungal drugs.

Analysis of Cross-Resistance Patterns with Other Classes of Antifungal Agents in Laboratory Strains

The emergence of antifungal resistance is a significant challenge in the management of invasive fungal infections. A critical aspect of this challenge is the potential for cross-resistance, where resistance to one antifungal agent confers resistance to another, often from a different class. The analysis of cross-resistance patterns involving amphotericin B deoxycholate in laboratory strains reveals complex interactions that are highly dependent on the specific resistance mechanism. Significant cross-resistance is most notably observed with azole antifungals due to shared targets in the ergosterol biosynthesis pathway, whereas it is uncommon with echinocandins, which have a distinct mechanism of action.

Cross-Resistance with Azole Antifungals

The primary mechanism underpinning cross-resistance between this compound and azole antifungals involves modifications to the fungal cell membrane's sterol composition. nih.govmdpi.com Both drug classes ultimately target ergosterol or its synthesis. Amphotericin B binds directly to ergosterol to form pores in the cell membrane, while azoles inhibit the enzyme lanosterol 14α-demethylase, which is critical for ergosterol synthesis and encoded by the ERG11 gene. oup.comnih.govmdpi.com

Research findings have detailed this phenomenon:

Defects in the ERG3 gene , which encodes the C-5 sterol desaturase, can block the final steps of ergosterol synthesis. This not only reduces the primary target for amphotericin B but also leads to the accumulation of other sterols that can result in azole resistance. oup.comwiley.comresearchgate.net

Studies have identified clinical isolates of Candida albicans with mutations in both ERG11 and ERG5 (encoding C22 desaturase) that exhibit cross-resistance to both azoles and amphotericin B. mdpi.com

It has been observed that prior therapy with azoles may lead to the development of amphotericin B resistance. oup.com For instance, fluconazole-resistant C. albicans strains isolated from patients were found to be cross-resistant to amphotericin B. oup.com The mechanism involved the accumulation of 14α-methylfecosterol due to defective sterol Δ5,6-desaturation, which rendered the cells resistant to both drug classes. oup.com

In Aspergillus fumigatus, while azole resistance is often linked to mutations in the cyp51A gene, the deletion of genes like erg3A and erg3B did not appear to alter susceptibility to azoles or amphotericin B, suggesting that cross-resistance mechanisms can be species-specific. reviberoammicol.com

The following table presents hypothetical but representative Minimum Inhibitory Concentration (MIC) data for laboratory strains of Candida albicans, illustrating patterns of susceptibility and cross-resistance.

Table 1: Representative MIC (µg/mL) Data for Candida albicans Strains

Strain ID Genotype Amphotericin B Fluconazole (B54011) Itraconazole Phenotype
Lab-S1 Wild Type 0.5 0.5 0.06 Susceptible
Lab-AZR ERG11 mutation 0.5 64 2 Azole-Resistant
Lab-AMR ERG6 mutation 8 1 0.125 Amphotericin B-Resistant

Cross-Resistance with Echinocandins

In contrast to the patterns observed with azoles, cross-resistance between this compound and the echinocandin class of antifungals (e.g., caspofungin, micafungin, anidulafungin) is not a common finding in laboratory strains. nih.gov This is because their mechanisms of action are entirely independent. While amphotericin B targets the cell membrane, echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall, by targeting the Fks1p subunit of the glucan synthase enzyme complex. nih.govoup.com

Because these targets are unrelated, a mutation conferring resistance to one class does not typically affect susceptibility to the other. For example, echinocandin resistance is almost exclusively caused by specific "hot spot" mutations in the FKS genes, which have no bearing on ergosterol content or membrane structure. nih.govoup.com

While multidrug-resistant isolates, resistant to both amphotericin B and an echinocandin, have been reported, this phenomenon is generally the result of multiple, independent resistance mutations within the same strain rather than a single mechanism conferring cross-resistance. mdpi.com For instance, a Candida glabrata isolate may acquire an FKS mutation leading to echinocandin resistance and, separately, develop alterations in its membrane composition that reduce amphotericin B susceptibility. oup.com Surveillance studies of large numbers of clinical yeast isolates generally show no correlation between the MICs of amphotericin B and the MICs of echinocandins. oup.comnih.gov

The table below illustrates the typical lack of correlation in susceptibility between amphotericin B and echinocandins across different Candida species, with representative MIC data.

Table 2: Representative MIC (µg/mL) Data Illustrating Lack of Cross-Resistance with Echinocandins

Isolate Species Amphotericin B Anidulafungin Caspofungin Interpretation
C. albicans 0.25 0.03 0.06 Susceptible to all
C. glabrata 0.5 0.03 0.06 Susceptible to all
C. parapsilosis 0.5 2 2 Reduced echinocandin susceptibility, AmB-susceptible
C. auris 1 >8 >8 Echinocandin-resistant, AmB-susceptible

Advanced Research in Amphotericin B Deoxycholate Formulation and Drug Delivery Systems

Supramolecular Structure and Aggregation State Studies

The therapeutic efficacy and toxicity of Amphotericin B (AmB) are intricately linked to its supramolecular organization. In aqueous solutions, AmB can exist in different aggregation states: as a monomer, an oligomer, and a poly-aggregate. nih.govresearchgate.net The conventional formulation of Amphotericin B deoxycholate involves the use of the bile salt sodium deoxycholate to form a micellar suspension, influencing the drug's aggregation state. mdpi.comkarger.com

Characterization of Micellar Structure and Colloidal Dispersion Properties

The micellar formulation of Amphotericin B with sodium deoxycholate results in a colloidal dispersion. mdpi.comkarger.com An experimental micellar formulation with a 1:1.5 ratio of Amphotericin B to sodium deoxycholate was characterized for its aggregation state and particle size. nih.govurv.cat Spectroscopic analysis using UV-visible absorbance is a key method to evaluate the aggregation state of Amphotericin B in these formulations. nih.gov For instance, a standard AmB formulation in methanol (B129727) exhibits distinct peaks at 353, 372, 390, and 414 nm, indicative of the monomeric form. nih.gov In contrast, an aqueous formulation without deoxycholate shows faint peaks at 386 and 403 nm, suggesting aggregation. nih.gov

The particle size of these formulations is a critical parameter influencing their biodistribution. nih.gov The size of nanocarriers can significantly affect their pharmacokinetic properties. tandfonline.com Mild heating of this compound solutions can induce a supramolecular rearrangement, leading to changes in light scattering, circular dichroism (CD), and absorbance, indicating a shift in the aggregation state. nih.gov However, this heating process can also result in micron-sized particles with high polydispersity, which may limit their suitability for injection. tandfonline.com

Table 1: Physicochemical Properties of an Experimental this compound Formulation

PropertyValueReference
AmB:DCH Ratio1:1.5 nih.govurv.cat
Particle SizeInfluences biodistribution nih.gov
Aggregation StateEvaluated by UV-visible absorbance nih.gov

Impact of Aggregation State on Antifungal Activity and Distribution

The aggregation state of Amphotericin B profoundly influences its biological activity and toxicity. asm.orgjmb.or.kr It is believed that different toxic profiles of AmB formulations stem from the distinct supramolecular states of the drug. tandfonline.com The monomeric form of AmB is considered less toxic to mammalian cells while retaining high antifungal activity. jmb.or.krnih.gov This is attributed to its selective interaction with ergosterol (B1671047) in fungal cell membranes. jmb.or.kroup.com Conversely, aggregated forms of AmB are associated with increased toxicity due to non-selective interactions with cholesterol in mammalian cell membranes. asm.orgjmb.or.kr

The development of "super-aggregated" or "poly-aggregated" forms of AmB has been explored as a strategy to reduce toxicity while maintaining antifungal efficacy. nih.govbenthamdirect.com These super-aggregates are spectroscopically distinct from the aggregates found in the conventional deoxycholate formulation and exhibit enhanced thermodynamic stability. nih.govbenthamdirect.com Studies have shown that poly-aggregated AmB demonstrates reduced toxicity in vitro and in vivo. nih.govbenthamdirect.com

The distribution of Amphotericin B in the body is also dictated by the formulation's characteristics, including particle size and aggregation state. nih.gov Formulations that promote a less toxic, aggregated state can alter the drug's biodistribution, leading to greater accumulation in the reticuloendothelial system (liver and spleen) and reduced accumulation in the kidneys, a primary site of toxicity. nih.govbenthamdirect.com For example, an experimental micellar formulation of AmB:DCH (1:1.5) showed higher lung concentrations and lower kidney exposure compared to a liposomal formulation. nih.gov This differential biodistribution was attributed to differences in their morphology and particle size. nih.gov

Design and Evaluation of Novel Drug Delivery Systems (Research Prototypes)

To overcome the limitations of the conventional this compound formulation, extensive research has focused on developing novel drug delivery systems. These advanced formulations aim to improve the therapeutic index of AmB by enhancing its efficacy and reducing its toxicity. nih.gov

Investigation of Lipid-Based Formulations (e.g., Liposomes, Lipid Complexes, Colloidal Dispersions)

Lipid-based formulations have been a cornerstone of research to improve Amphotericin B delivery. nih.gov These systems can reduce toxicity and enhance therapeutic efficacy. nih.gov Commercially available lipid formulations include liposomal Amphotericin B, Amphotericin B lipid complex, and Amphotericin B colloidal dispersion. nih.gov

Liposomes: Liposomal formulations, such as AmBisome®, consist of AmB intercalated within a lipid bilayer. mdpi.comnih.gov These are typically small unilamellar vesicles. nih.gov The inclusion of cholesterol in the liposomal bilayer helps to retain the drug within the vesicle. mdpi.com Liposomal formulations have demonstrated a significantly improved toxicity profile compared to the deoxycholate formulation. nih.gov Research has also explored surface-modified liposomes to enhance targeting to specific cells, such as macrophages. mdpi.com

Lipid Complexes: Amphotericin B lipid complex (ABLC) is composed of ribbon-like lipid structures. mdpi.com This formulation has shown improved general and renal tolerability compared to the conventional formulation. nih.gov

Colloidal Dispersions: Amphotericin B colloidal dispersion (ABCD) is a complex of AmB with cholesteryl sulfate (B86663), forming disk-shaped particles. karger.comnih.gov This formulation is less nephrotoxic than the conventional deoxycholate formulation. nih.gov The complex is more stable in plasma than the micellar formulation of AmB with deoxycholate. karger.com

Table 2: Comparison of Commercial Lipid-Based Amphotericin B Formulations

Formulation TypeCompositionKey CharacteristicsReferences
Liposomal AmB (e.g., AmBisome®)AmB intercalated in a lipid bilayerReduced toxicity, improved therapeutic index mdpi.comnih.gov
AmB Lipid Complex (e.g., Abelcet®)Ribbon-like lipid structuresImproved tolerability mdpi.comnih.gov
AmB Colloidal Dispersion (e.g., Amphotec®)Disk-shaped lipid structures with cholesteryl sulfateLess nephrotoxic than conventional AmB karger.comnih.gov

Development of Nanocarrier Systems (e.g., Polymeric Micelles, Lipidoid Nanoparticles, Emulsions, Drug Conjugates)

Nanotechnology has offered promising avenues for developing advanced Amphotericin B delivery systems. nih.gov These nanocarriers can protect the drug from degradation, increase its residence time in the body, and enable targeted delivery. nih.gov

Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers. dovepress.commdpi.compharmaexcipients.com They possess a hydrophobic core that can encapsulate poorly water-soluble drugs like AmB, and a hydrophilic shell that provides stability. mdpi.compharmaexcipients.com Studies have shown that polymeric micelles can solubilize AmB, reduce its hemolytic activity, and enhance its oral bioavailability. dovepress.commdpi.compharmaexcipients.comnih.gov For example, an optimal formulation of AmB with lecithin (B1663433) and DSPE-PEG2K resulted in micelles with a particle size of approximately 187 nm and significantly increased AmB's solubility. dovepress.com

Lipidoid Nanoparticles: These are novel nanoparticles synthesized from biodegradable lipid-like materials (lipidoids). nih.govresearchgate.net Formulations of AmB with quaternized lipidoids have been shown to be stable, with particle sizes around 70-100 nm. nih.govresearchgate.net These nanoparticles exhibited no hemotoxicity and possessed high antifungal activity with low in vivo toxicity. nih.govresearchgate.net

Emulsions: Emulsions are being investigated as potential carriers for AmB. nih.govtandfonline.com Strategies include solubilizing AmB and then incorporating it into an emulsion, or conjugating AmB with a lipid before creating the emulsion. nih.govtandfonline.com

Drug Conjugates: Lipid conjugation of AmB is a strategy to enhance its oral bioavailability by improving its stability and absorption in the gastrointestinal tract. mdpi.com

Strategies for Targeted Drug Delivery to Fungal Infection Sites in Experimental Models

A key goal in developing new AmB formulations is to achieve targeted delivery to the site of fungal infection, thereby maximizing efficacy and minimizing systemic toxicity. mdpi.compharmaexcipients.com

One approach is passive targeting, which relies on the physicochemical properties of the delivery system. The distribution of AmB to organs with a high presence of macrophages and the reticuloendothelial system, such as the liver and spleen, is related to the formulation's particle size and aggregation state. nih.gov

Active targeting strategies involve modifying the surface of the nanocarrier with ligands that bind to specific receptors on fungal cells or host cells involved in the infection. For example, surface-modified liposomes have been designed to enhance uptake by macrophages, which can harbor fungal pathogens. mdpi.com In experimental models of pulmonary aspergillosis, a micellar formulation of AmB:DCH (1:1.5) resulted in significantly higher lung concentrations of the drug compared to a liposomal formulation, demonstrating the potential for formulation-dependent organ targeting. nih.gov

Molecular and Spectroscopic Characterization of this compound Formulations

The colloidal formulation of Amphotericin B with sodium deoxycholate (AmB-DOC) results in a micellar suspension when reconstituted in a dextrose solution. nih.gov Understanding the complex molecular interactions and the resulting biophysical properties of these formulations is critical for research into their mechanisms of action and for developing new delivery systems. Advanced analytical techniques provide deep insights into the structure, stability, and behavior of these formulations at a molecular level.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to elucidate the structure and dynamics of molecules in solution and in the solid state. It has been instrumental in characterizing the interactions within Amphotericin B (AmB) formulations.

Researchers utilize various NMR methods, including proton (¹H) and carbon-¹³ (¹³C) NMR, to study AmB itself and its interactions with membrane components. rsc.org For instance, ¹H and ¹³C NMR spectra have been recorded for AmB in D₂O solutions to assign the chemical shifts of its protons and carbons, providing a baseline for interaction studies. rsc.org

Solid-state NMR (ssNMR) is particularly valuable for examining AmB embedded within lipid membranes, mimicking its biological site of action. By using uniformly ¹³C-enriched AmB, researchers can assign all the ¹³C NMR signals of the drug upon binding to a membrane. nih.gov Techniques like ¹³C-¹³C correlation spectroscopy help in this assignment process. nih.gov Further, ¹³C-³¹P Rotational-Echo Double Resonance (REDOR) experiments can measure the proximity between the ¹³C atoms of AmB and the ³¹P atoms of phospholipid headgroups. nih.gov Studies have shown dephasing effects for carbon atoms at both ends of the AmB molecule, while the central polyene and polyol sections showed no such effect, suggesting that AmB spans the membrane as a single molecule. nih.gov These ssNMR studies, combined with molecular dynamics simulations, have helped elucidate the three-dimensional structure of AmB assemblies in membranes, revealing a stable ion channel formed by seven drug molecules. researchgate.net

In studying formulations with different phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phosphorylglycerol (DMPG), ¹H- and ³¹P-NMR methods have been employed. nih.gov These studies indicated that equimolar preparations of DMPC and DMPG achieve good encapsulation of AmB. nih.govresearchgate.net

Table 1: Selected NMR Resonance Assignments for Amphotericin B Data sourced from studies on AmB in D₂O solutions. rsc.org

Carbon Atom Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C1179.3-
C242.81.63
C366.3~4.10
C444.82.36
C571.23.60

Utilization of Molecular Docking Simulations to Predict Intermolecular Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein or a membrane). acs.org This technique is crucial for visualizing and analyzing the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. frontiersin.orgfrontiersin.org

In the context of AmB, molecular dynamics (MD) simulations, a related computational approach, have been used to create realistic models of AmB-sterol membrane channels. nih.gov Comparative simulations of channels containing either cholesterol (found in mammalian cells) or ergosterol (found in fungal cells) revealed that the sterol type significantly affects the channel's properties. nih.gov The AmB channel in an ergosterol-containing membrane was found to be larger and stabilized by a more pronounced pattern of intermolecular hydrogen bonds, indicating a more specific and stable interaction compared to cholesterol. nih.gov This observation aligns with experimental findings and helps explain the drug's selective toxicity. nih.gov

Docking studies have also been employed to investigate the interaction of AmB with specific protein targets. For example, the binding affinities of AmB with proteins like KDR1 and VEGF-A have been calculated. frontiersin.org These simulations provide docking scores and identify the specific amino acid residues involved in the interaction. frontiersin.org Such computational predictions are valuable for understanding potential off-target effects and for designing derivatives with improved specificity. frontiersin.orgnih.gov

Table 2: Example of Molecular Docking Scores for Amphotericin B with Protein Targets Docking scores are expressed in kcal/mol. frontiersin.org

LigandTarget ProteinDocking Score (kcal/mol)
Amphotericin BBax-141.37
Amphotericin BKDR1-168.45
Amphotericin BVEGF-A-155.37

Biophysical Characterization of Formulations (e.g., Zeta Potential, Particle Size, UV Spectroscopy)

The biophysical properties of AmB deoxycholate formulations, such as particle size, polydispersity index (PDI), and zeta potential, are critical determinants of their stability, in vivo fate, and biological activity. These characteristics are routinely measured using techniques like dynamic light scattering (DLS) and phase analysis light scattering. dovepress.comdoi.org

Particle Size and Polydispersity Index (PDI): The conventional AmB-DOC formulation (Fungizone®) forms thread-like micelles with a particle size of approximately 4 nm upon reconstitution. nih.gov In contrast, newer lipid-based and nanoparticle formulations can have sizes ranging from 70 nm to over 600 nm. doi.orgresearchgate.net The particle size is heavily influenced by processing parameters, including the ratio of polymers, pH, and component concentrations. doi.org The PDI is a measure of the heterogeneity of particle sizes in the mixture; a lower PDI indicates a more uniform and monodispersed population of particles. nih.gov

Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface, which predicts the stability of a colloidal dispersion. doi.org A high absolute zeta potential (e.g., > |30| mV) generally indicates good physical stability due to electrostatic repulsion between particles, preventing aggregation. Formulations can be engineered to have either negative or positive zeta potentials. For example, a formulation using sodium deoxycholate sulfate with AmB reported a zeta potential of -45.53 mV, while a nanoparticle system using polyethylenimine and dextran (B179266) sulfate reported a zeta potential of approximately +30 mV. doi.orgresearchgate.net

UV Spectroscopy: UV-visible spectroscopy is used to analyze the aggregation state of AmB in a formulation, which is correlated with its efficacy and toxicity. The monomeric form of AmB has a characteristic absorption spectrum, which changes upon aggregation. These spectral shifts allow for the quantification of different AmB species in the formulation. This technique was also used to reveal that a mutant strain of S. nodosus produced a novel pentaene derivative of AmB. nih.gov

Table 3: Biophysical Properties of Various Amphotericin B Formulations

Formulation TypeMean Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
AmB-Deoxycholate (Fungizone®)~4N/AN/A nih.gov
AmB with Sodium Deoxycholate Sulfate73.8-45.53N/A researchgate.net
PEI-DS Nanoparticles with AmB100-600~ +300.2 doi.org
DSHemsPC/DMPC/DMPG Liposome with AmB~100NegativeMonomodal nih.gov

Synthesis and Derivatization of Amphotericin B Analogs for Research

The significant toxicity associated with Amphotericin B has driven extensive research into creating new derivatives with an improved therapeutic index. This work involves both the chemical modification of the parent molecule and the genetic manipulation of its biosynthetic pathway.

Semi-Synthetic Modifications and Elucidation of Structure-Activity Relationships (SAR)

Semi-synthetic modification involves chemically altering the AmB molecule isolated from fermentation. These studies have been crucial in identifying the structural features essential for antifungal activity versus those responsible for toxicity, establishing clear structure-activity relationships (SAR). researchgate.net

Key sites for modification include the mycosamine (B1206536) amino group and the C-16 carboxyl group. nih.govbioline.org.br

Mycosamine Modifications: Altering the amino group of the mycosamine sugar can have beneficial effects. For instance, alkylation with two 3-aminopropyl groups was found to increase potency. asm.org

C-16 Carboxyl Group Modifications: The C-16 carboxyl group is not essential for antifungal activity. researchgate.netnih.gov Its replacement with a methyl group did not significantly impact the in vitro antifungal activity of derivatives that had an unmodified amino group. researchgate.netnih.gov

Polyol Region Modifications: The arrangement of hydroxyl groups in the C-7 to C-10 polyol region significantly influences antifungal activity. nih.govnih.gov The most active compounds are those with hydroxyl groups at positions C-8 and C-9 or C-7 and C-10, while those with hydroxyls at both C-7 and C-9 show the lowest activity. researchgate.netnih.gov

Computational methods, such as the use of artificial neural networks (ANN), have been applied to SAR studies of AmB derivatives. bioline.org.brresearchgate.net For a set of 17 derivatives, ANN models found that a positive charge on the substituent at the amino group and the absence of a free carboxyl group were among the most important descriptors for predicting antifungal activity. bioline.org.brresearchgate.net This research has led to the discovery of compounds like N-(L-lysyl)-BSG005, which show high antifungal activity comparable to AmB but with better toxicological profiles in preclinical models. nih.govnih.gov

Table 4: Structure-Activity Relationship (SAR) Summary for Amphotericin B Modifications

Molecular RegionModificationImpact on Activity/ToxicityReference
C-16 Macrolide RingReplacement of COOH with CH₃Did not significantly affect in vitro antifungal activity. researchgate.netnih.gov researchgate.netnih.gov
Mycosamine SugarModification of the 3'-amino groupModulates activity, often improving the therapeutic index. nih.govasm.org nih.govasm.org
C-7 to C-10 Polyol RegionPosition of OH groupsSignificant influence on antifungal activity. nih.govnih.gov nih.govnih.gov

Exploration of Genetic Modification of Biosynthetic Pathways for Novel Derivatives

Genetic engineering of the AmB-producing bacterium, Streptomyces nodosus, offers a powerful alternative to semi-synthesis for generating novel analogs. asm.org This approach involves the targeted manipulation of the genes responsible for AmB biosynthesis.

The macrolactone core of AmB is built by a large, modular polyketide synthase (PKS). mdpi.com Researchers have successfully engineered this pathway in several ways:

PKS Module Deletion: Precise deletion of the DNA coding for specific modules of the PKS protein has been achieved. nih.gov Deleting the modules responsible for cycles 5 and 6 of polyketide chain extension resulted in a strain that produced a novel pentaene (a polyene with five conjugated double bonds, as opposed to the seven in AmB). nih.govmdpi.com This pentaene analog showed reduced antifungal activity but appeared to have greater water solubility. nih.gov

Targeted Gene Deletion: The exocyclic carboxyl group at C-16 results from the oxidation of a methyl group by a P450 enzyme. mdpi.com Deleting the responsible cytochrome P450 gene, amphN, from the S. nodosus chromosome led to the production of amphotericin analogues where the carboxyl group was replaced by a methyl group. nih.govresearchgate.net These compounds retained antifungal activity while exhibiting reduced hemolytic activity. nih.gov

Engineering Glycosylation: The sugar moiety of AmB is also a target for modification. Genes for glycosyltransferases from other organisms have been expressed in S. nodosus. asm.org For example, the NypY glycosyltransferase was able to convert AmB into a disaccharide-modified form in vivo. asm.org Such modifications have the potential to create derivatives with increased water solubility and reduced toxicity. asm.org

These biosynthetic engineering strategies have successfully generated a variety of new AmB analogs, demonstrating the potential to produce novel, potentially superior antifungal agents through scalable and cost-effective fermentation processes. asm.orgmdpi.comresearchgate.net

Conjugation to Biomolecules for Mechanistic Probes and Experimental Applications

To unravel the complex mechanisms of action of Amphotericin B (AmB) and to develop new experimental applications, researchers have covalently attached it to various biomolecules. researchgate.net These conjugation strategies create powerful tools, or probes, that allow for detailed investigation into the drug's interaction with cell membranes, its cellular uptake, and its distribution. By tagging this compound with fluorescent dyes, radioactive isotopes, or nanoparticles, scientists can visualize and quantify its behavior at a molecular level, providing insights that are not possible with the unlabeled drug alone. researchgate.netasm.orgrsc.org

Fluorescent Probes

The intrinsic fluorescence of Amphotericin B itself can be used to study its aggregation state. ubc.ca However, conjugating AmB to potent fluorophores creates highly specific probes for advanced imaging. rsc.org These fluorescently-labeled conjugates are invaluable for studying drug-membrane interactions and for selectively identifying fungi in complex environments.

Researchers have successfully conjugated AmB to fluorophores like Cy5. rsc.org These probes have demonstrated the ability to selectively label fungi in the presence of bacteria, enabling multiplexed imaging to distinguish between different microbial species in a co-culture. rsc.org In preclinical studies, fluorescently-labeled liposomal AmB formulations were used to show that the liposomes preferentially localize at the site of fungal infections in the kidneys of mice. astellas.com This was determined by observing more intense fluorescence at these infection sites compared to other areas of the kidney or to the administration of free fluorescent dye. astellas.com Such studies provide a visual confirmation of targeted drug delivery and help in understanding the pharmacokinetics of different formulations. asm.orgastellas.com The fluorescence properties of this compound are also sensitive to its aggregation state (monomer vs. dimer), which can be modulated by surfactants like sodium deoxycholate. ubc.ca This provides a basis for characterizing the drug's interaction with cell membranes. ubc.ca

Radiolabeled Tracers

Radiolabeling this compound provides a quantitative method to trace its journey and accumulation in biological systems. This technique is crucial for biodistribution studies and for investigating transport mechanisms.

High-yield protocols have been developed to radiolabel AmB with isotopes such as technetium-99m (⁹⁹ᵐTc) and gallium-68 (B1239309) (⁶⁸Ga). nih.gov These tracers have shown excellent stability in human serum and accumulate specifically in various mold pathogens like Aspergillus fumigatus and Rhizopus arrhizus. nih.gov This specificity makes them promising candidates for the molecular imaging of invasive fungal infections. nih.gov In other experimental models, tritium-labeled AmB ([³H]AmB) has been used to study the cellular transport of the drug. asm.org For instance, studies with human kidney cells showed that the accumulation of [³H]AmB was significantly lower at 4°C compared to 37°C, suggesting that active transport processes are involved in its cellular uptake. asm.org

Nanoparticle Conjugates

Conjugating Amphotericin B to nanoparticles represents another advanced strategy for mechanistic studies. These conjugates can alter the drug's properties and provide new ways to investigate its therapeutic action.

For example, AmB has been covalently conjugated to gold nanoparticles (GNPs). nih.gov In one study, citrate-reduced GNPs were functionalized with lipoic acid and then conjugated with AmB. nih.gov These conjugates (GNP-LA-AmB) showed high stability in serum. nih.gov Mechanistic studies with these conjugates revealed a nearly two-fold greater reduction in the ergosterol content of Leishmania donovani parasites compared to standard AmB. nih.gov Furthermore, the uptake of AmB by macrophages was significantly higher when delivered via these gold nanoparticles. nih.gov Such findings demonstrate that nanoparticle conjugation can enhance the drug's efficacy and provide a platform to study its molecular interactions and cellular processing. nih.govresearchgate.net

Research Findings on this compound Conjugates

Conjugate TypeBiomolecule/TagExperimental ApplicationKey FindingsSource
Fluorescent ProbeCy5Multiplexed imaging of microbial co-culturesAllowed for selective labeling and identification of fungi in the presence of both Gram-positive and Gram-negative bacteria. rsc.org
Fluorescent ProbeUnspecified Fluorescent DyeStudying biodistribution of liposomal AmBFluorescently-labeled liposomes preferentially localized at sites of fungal infection in the kidneys of mice. astellas.com
Radiolabeled TracerTechnetium-99m (⁹⁹ᵐTc)Molecular imaging of mold infections⁹⁹ᵐTc-AMB showed high stability and specific accumulation in various mold pathogens, including Aspergillus fumigatus. nih.gov
Radiolabeled TracerGallium-68 (⁶⁸Ga)Molecular imaging of mold infections⁶⁸Ga-AMB demonstrated inoculum-dependent enrichment in fungal cultures, confirming its potential as a specific imaging probe. nih.gov
Radiolabeled TracerTritium ([³H])Studying cellular transport mechanismsRevealed temperature-dependent accumulation of AmB in human kidney cells, indicating active transport processes. asm.org
Nanoparticle ConjugateGold Nanoparticle (GNP) functionalized with Lipoic AcidMechanistic studies of antileishmanial activityEnhanced AmB uptake by macrophages and led to a greater reduction in parasite ergosterol content compared to standard AmB. nih.gov

Comparative Preclinical and in Vitro Research of Amphotericin B Deoxycholate

Comparative In Vitro Antifungal Activity Studies

The in vitro efficacy of amphotericin B deoxycholate has been rigorously compared with newer antifungal agents, providing a foundational understanding of its relative strengths and weaknesses against a wide array of fungal pathogens.

Head-to-Head Susceptibility Comparisons with Contemporary Lipid Formulations and Other Antifungal Classes (e.g., Azoles, Echinocandins)

In vitro susceptibility testing, primarily through the determination of Minimum Inhibitory Concentrations (MICs), has been instrumental in comparing the potency of AmB-D with other antifungals. Generally, AmB-D demonstrates broad and potent activity against most Candida and Aspergillus species.

Studies have shown that the MICs of AmB-D are often comparable to or lower than those of lipid formulations of amphotericin B against various fungal isolates. For instance, against several Candida species, the MIC ranges for AmB-D have been reported to be between 0.01-1.0 µg/ml. In comparison, a liposomal formulation showed a range of 0.01-8.0 µg/ml against the same isolates. reviberoammicol.com Another study focusing on multidrug-resistant Candida auris found that AmB-D had varied efficacy, with MICs ranging from 0.25 to >32 µg/ml.

When compared to other antifungal classes, AmB-D's fungicidal action provides a distinct advantage over the generally fungistatic azoles. While azoles like fluconazole (B54011) are effective against many Candida species, resistance is an ongoing concern, particularly in species like C. glabrata and C. krusei. oup.com Echinocandins, such as caspofungin and micafungin, are highly effective against most Candida species and are often considered first-line therapy. However, they exhibit higher MICs against certain species like C. parapsilosis and have limited activity against some molds. oup.com

The following table provides a summary of comparative in vitro susceptibility data for this compound and other antifungal agents against selected fungal pathogens.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Candida albicans0.12 - 10.51
Candida glabrata0.25 - 20.51
Candida parapsilosis0.12 - 10.250.5
Aspergillus fumigatus0.25 - 212
Liposomal Amphotericin B Candida albicans0.12 - 20.51
Candida glabrata0.25 - 412
Candida parapsilosis0.12 - 20.51
Aspergillus fumigatus0.5 - 412
Fluconazole Candida albicans≤0.25 - 640.52
Candida glabrata1 - >641664
Candida parapsilosis0.5 - 824
Aspergillus fumigatus---
Caspofungin Candida albicans0.03 - 0.50.060.125
Candida glabrata0.06 - 10.1250.25
Candida parapsilosis0.5 - 412
Aspergillus fumigatus0.06 - 0.50.1250.25

Note: MIC values can vary between studies and testing methodologies. The data presented here is a representative summary from multiple sources.

Comparative Analysis of Fungicidal Rates and Patterns

This compound is well-established as a fungicidal agent, a key differentiator from the fungistatic azoles. clinmedjournals.org This rapid killing activity is crucial in the treatment of severe, life-threatening fungal infections, particularly in immunocompromised patients.

In time-kill studies, AmB-D typically demonstrates concentration-dependent killing against susceptible fungi. Comparisons with lipid formulations have shown that while both are fungicidal, the rate and extent of killing can differ. In a study on HIV-associated cryptococcal meningitis, daily AmB-D demonstrated a similar rate of cerebrospinal fluid (CSF) fungal clearance as daily liposomal amphotericin B when combined with flucytosine.

Furthermore, AmB-D and its lipid formulations have shown superior activity against fungal biofilms compared to azoles. oup.com Biofilms, which are communities of microorganisms encased in a self-produced extracellular matrix, are notoriously difficult to eradicate and are a significant cause of persistent infections. The ability of amphotericin B formulations to penetrate and disrupt these structures is a significant therapeutic advantage. In silicone elastomer models of biofilm infection, amphotericin B lipid complex and liposomal amphotericin B have demonstrated potent activity in killing C. albicans and C. parapsilosis biofilm cells, an activity shared with echinocandins. nih.gov

Comparative Pharmacokinetic/Pharmacodynamic Profiling in Research Models

The pharmacokinetic and pharmacodynamic properties of this compound have been extensively studied in various animal models, often in direct comparison with its lipid-based counterparts. These studies have revealed significant differences in drug distribution and the relationship between drug exposure and antifungal effect.

Investigation of Differential Drug Distribution and Tissue Penetration Between Formulations in Animal Models

One of the most striking differences between AmB-D and its lipid formulations lies in their pharmacokinetic profiles and tissue distribution. Following intravenous administration, AmB-D is widely distributed throughout the body. However, its lipid formulations exhibit distinct patterns of distribution, largely influenced by their size and lipid composition.

In general, liposomal amphotericin B (L-AmB) achieves significantly higher plasma concentrations and has a smaller volume of distribution compared to AmB-D. asm.org Conversely, amphotericin B lipid complex (ABLC) is rapidly cleared from the plasma and taken up by tissues of the mononuclear phagocyte system, such as the liver and spleen, resulting in lower plasma concentrations and a larger volume of distribution. dovepress.com

Studies in rabbits have shown that at comparable dosages, lipid formulations of amphotericin B can achieve higher concentrations in tissues like the bone marrow and liver compared to AmB-D. oup.com In a rabbit model of hematogenous Candida albicans meningoencephalitis, AmB-D and L-AmB yielded the highest peak plasma concentrations and led to the complete eradication of the fungus from brain tissue. oup.comresearchgate.net

The table below summarizes the comparative tissue distribution of this compound and a lipid formulation in a rabbit model.

FormulationPlasma (µg/mL)Liver (µg/g)Spleen (µg/g)Kidney (µg/g)Lung (µg/g)Brain (µg/g)
This compound 1.5 - 2.55 - 1010 - 2015 - 252 - 50.1 - 0.5
Liposomal Amphotericin B 50 - 10020 - 4050 - 1005 - 155 - 100.5 - 1.5

Note: Tissue concentrations are approximate and can vary based on the animal model, dosage, and duration of treatment. Data is compiled from multiple preclinical studies.

Comparative Modeling of Pharmacodynamic Relationships in Preclinical Infection Models

Pharmacodynamic (PD) modeling in preclinical infection models aims to correlate drug exposure with antifungal efficacy. For AmB-D, the peak plasma concentration to MIC ratio (Cmax/MIC) has been identified as a key PD parameter predicting treatment success in some models of invasive aspergillosis. mdpi.com

In a neutropenic murine disseminated candidiasis model, AmB-D was found to be 5.0- to 8.0-fold more potent than lipid formulations on a mg/kg basis. asm.org However, the reduced toxicity of lipid formulations allows for the administration of higher doses, which can achieve comparable or superior antifungal effects. In a neutropenic rabbit model of invasive pulmonary aspergillosis, near-maximal antifungal activity was observed with AmB-D at 1 mg/kg/day, while ABLC and L-AmB required 5 mg/kg/day to achieve a similar effect. frontiersin.org

These preclinical models have been crucial in understanding the dose-response relationships of different amphotericin B formulations and have informed dosing strategies in clinical practice.

Comparative Studies on Host Cell Interactions in Research Models

The interaction of this compound with host cells, particularly immune cells, is a critical aspect of its biological activity and contributes to both its therapeutic and toxic effects.

AmB-D has been shown to have potent immunomodulatory effects. nih.gov It can activate macrophages and other immune cells, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov This immunostimulatory activity can enhance the host's ability to clear fungal pathogens. For instance, AmB-D has been shown to enhance the antifungal activity of polymorphonuclear neutrophils and pulmonary alveolar macrophages against Aspergillus fumigatus. nih.gov

However, this pro-inflammatory response is also linked to the infusion-related side effects commonly associated with AmB-D. In contrast, lipid formulations of amphotericin B generally exhibit a different pattern of host cell interaction. Studies using human monocytes have shown that while AmB-D up-regulates the gene expression of pro-inflammatory cytokines, lipid formulations like ABLC and L-AmB either down-regulate or have no effect on their expression. nih.gov

Furthermore, research on macrophage-like cell lines has demonstrated that the uptake of amphotericin B is significantly influenced by its formulation. clinmedjournals.org Macrophages can act as a reservoir for the drug, slowly releasing it over time. This differential interaction with host immune cells likely contributes to the improved safety profile of the lipid formulations compared to conventional AmB-D.

The table below summarizes the comparative effects of this compound and a lipid formulation on cytokine production by human monocytes in vitro.

FormulationTNF-α ProductionIL-1β ProductionIL-6 Production
This compound IncreasedIncreasedIncreased
Liposomal Amphotericin B No significant change or decreasedNo significant change or decreasedNo significant change or decreased

Note: The extent of cytokine induction can vary depending on the specific lipid formulation and experimental conditions.

Assessment of Mammalian Cell Membrane Binding and Permeabilization in In Vitro Systems

Amphotericin B (AmB) primarily functions by interacting with sterols in cell membranes. researchgate.net While its therapeutic effect in treating fungal infections stems from a higher affinity for ergosterol (B1671047), the main sterol in fungal cell membranes, it can also bind to cholesterol in mammalian cell membranes. ambisome.comoup.com This interaction is the basis for its cytotoxic effects on host cells. ambisome.comhiv.gov The conventional formulation of Amphotericin B with sodium deoxycholate forms a micellar suspension that, upon dilution in plasma, can lead to the release of aggregated AmB, contributing to toxicity in mammalian cells. nih.govtandfonline.com

The binding of Amphotericin B to cholesterol in mammalian cell membranes leads to the formation of transmembrane channels or pores. researchgate.nettandfonline.com These pores disrupt the integrity of the cell membrane, causing an alteration in permeability and the leakage of monovalent ions such as K+, Na+, H+, and Cl-. researchgate.netambisome.com This leakage ultimately results in cell death. researchgate.netambisome.com

In vitro studies have been instrumental in demonstrating the permeabilization of mammalian cell membranes by this compound. One method to assess this is by measuring the release of intracellular components, such as potassium, from red blood cells (RBCs) upon exposure to the drug. oup.com Such studies have shown that the deoxycholate formulation of Amphotericin B is more effective at inducing potassium leakage from mammalian RBC membranes compared to liposomal formulations. oup.com This highlights the direct interaction and subsequent damage to the cell membrane.

The table below summarizes the key aspects of this compound's interaction with mammalian cell membranes based on in vitro research.

FeatureDescriptionReferences
Binding Target Cholesterol in mammalian cell membranes ambisome.comoup.comasm.org
Mechanism Formation of transmembrane channels/pores researchgate.nettandfonline.com
Consequence Altered membrane permeability, leakage of monovalent ions (K+, Na+, H+, Cl-) researchgate.netambisome.com
In Vitro Evidence Potassium release from red blood cells oup.com

Research on Renal Transporter Inhibition in Cellular and Organ Models

The nephrotoxicity associated with this compound has prompted research into its interactions with renal transporters. asm.orgnih.gov Studies utilizing cellular and organ models have sought to elucidate the mechanisms behind its renal handling and potential for drug-drug interactions. asm.orgresearchgate.net

Research using transiently transfected HeLa and MDCK II cells with human organic anion transporters (hOAT1) and human organic cation transporters (hOCT2) has provided significant insights. asm.orgresearchgate.net These studies revealed that while Amphotericin B (AmB) itself did not interact with hOAT1, it strongly inhibited hOCT2. asm.orgresearchgate.net In contrast, the this compound (AmB-DOC) complex was found to inhibit both hOAT1 and hOCT2. asm.orgresearchgate.net

Interestingly, despite this inhibitory activity, cellular uptake studies using radiolabeled AmB ([3H]AmB) did not show that it was a substrate for either hOAT1 or hOCT2. asm.orgresearchgate.net This suggests that the observed tubular secretion of AmB in perfused rat kidney models is likely not mediated by these specific transporters. asm.orgresearchgate.net

The inhibitory effects of AmB-DOC on these renal transporters are significant. The table below details the inhibitory interactions observed in cellular models.

CompoundTransporterInteractionCellular ModelReferences
Amphotericin B (AmB)hOAT1No interactionTransfected HeLa and MDCK II cells asm.orgresearchgate.net
Amphotericin B (AmB)hOCT2Strong inhibitionTransfected HeLa and MDCK II cells asm.orgresearchgate.net
This compound (AmB-DOC)hOAT1InhibitionTransfected HeLa and MDCK II cells asm.orgresearchgate.net
This compound (AmB-DOC)hOCT2InhibitionTransfected HeLa and MDCK II cells asm.orgresearchgate.net

Furthermore, studies have explored potential drug-drug interactions at the level of these transporters. At supratherapeutic concentrations, this compound demonstrated significant interaction with antiviral drugs like adefovir, tenofovir, and cidofovir (B1669016) in cells transfected with hOAT1. asm.orgresearchgate.net However, the study concluded that clinically relevant drug-drug interactions involving these specific transporters are not probable. asm.orgresearchgate.net

Future Research Trajectories and Unresolved Questions in Amphotericin B Deoxycholate Science

Further Elucidation of Subtle Mechanistic Aspects of Action

The primary mechanism of action of amphotericin B deoxycholate involves binding to ergosterol (B1671047), a key component of the fungal cell membrane. wikipedia.orgdrfungus.orgdrugbank.com This interaction leads to the formation of pores or channels that disrupt the membrane's integrity, causing leakage of essential intracellular components like potassium and magnesium ions, and ultimately leading to cell death. wikipedia.orgdrfungus.orgdrugbank.com However, the nuances of this process are still under investigation.

Two prominent models describe this interaction:

The Pore Formation Model: This classic model suggests that amphotericin B molecules insert into the fungal membrane and aggregate to form a transmembrane channel. mdpi.comambisome.com This channel allows the uncontrolled passage of ions and small molecules, leading to a fatal disruption of the cell's electrochemical gradients. ambisome.com

The Sterol Sponge Model: More recent evidence supports a "sterol sponge" mechanism where amphotericin B aggregates on the surface of the fungal membrane and extracts ergosterol from it. mdpi.comasm.org This sequestration of ergosterol disrupts critical membrane functions and leads to cell death without necessarily forming stable pores. mdpi.comasm.org

Interactive Table: Proposed Mechanisms of Action of this compound

MechanismDescriptionKey Research Findings
Pore Formation Amphotericin B molecules form channels in the fungal cell membrane, leading to ion leakage. mdpi.comambisome.comCreates transmembrane channels for monovalent ions (K+, Na+, H+, Cl-). wikipedia.orgambisome.com Leads to altered cell permeability and cell death. ambisome.com
Sterol Sponge Amphotericin B extracts ergosterol from the fungal membrane, disrupting its function. mdpi.comasm.orgCauses local membrane damage through spatial ergosterol sequestration. asm.org
Oxidative Damage Amphotericin B induces the production of reactive oxygen species (ROS) within the fungal cell. wikipedia.orgacs.orgresearchgate.netContributes to cellular damage and death. researchgate.netnih.gov The extent of its contribution is still being clarified. wikipedia.org

Novel Strategies to Counteract Emerging Antifungal Resistance

Although resistance to amphotericin B remains relatively rare compared to other antifungal classes, it is an emerging concern, particularly with certain fungal species like Candida auris. nih.govmdpi.complos.org Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

The primary mechanisms of resistance to amphotericin B include:

Alterations in Membrane Sterol Composition: The most common resistance mechanism involves a reduction in the ergosterol content of the fungal cell membrane or its replacement with other sterols that have a lower affinity for amphotericin B. mdpi.comnih.gov This is often due to mutations in the genes of the ergosterol biosynthesis pathway (ERG genes). mdpi.comnih.gov

Increased Antioxidant Defenses: Some fungi can counteract the oxidative stress induced by amphotericin B by upregulating their antioxidant enzymes. acs.orgmdpi.com

Changes in the Fungal Cell Wall: Modifications to the cell wall can limit the access of amphotericin B to the cell membrane.

Current research into overcoming amphotericin B resistance is focused on several promising strategies:

Combination Therapy: Using amphotericin B in combination with other antifungal agents or non-antifungal drugs can create synergistic effects and overcome resistance. mdpi.comnih.gov For example, a recent study identified the antiemetic drug rolapitant (B1662417) as a potent enhancer of amphotericin B's activity against resistant C. auris. asm.orgnih.govresearchgate.net Rolapitant appears to work by disrupting ion transport and ATP production in the fungus. nih.govresearchgate.net

Targeting Resistance Mechanisms: Research is underway to develop compounds that can specifically inhibit the fungal resistance mechanisms, such as the enzymes involved in altering sterol biosynthesis.

Interactive Table: Mechanisms of Fungal Resistance to Amphotericin B

MechanismDescriptionFungal Species Implicated
Altered Membrane Sterols Reduction or modification of ergosterol in the cell membrane, reducing drug binding. mdpi.comnih.govCandida albicans, Candida auris asm.orgmdpi.com
Increased Antioxidant Capacity Enhanced production of antioxidant enzymes to neutralize drug-induced oxidative stress. acs.orgmdpi.comAspergillus terreus mdpi.com
Reduced Membrane Permeability Changes in the cell membrane that limit the entry of the drug. asm.orgCandida auris asm.org

Rational Design and Development of Advanced this compound-Based Therapeutics and Delivery Systems

A significant limitation of this compound is its toxicity, particularly nephrotoxicity, which arises from its interaction with cholesterol in mammalian cell membranes. wikipedia.orghalric.eu This has driven extensive research into developing new formulations and delivery systems that can reduce toxicity while maintaining or enhancing efficacy.

Future research in this area is focused on:

Lipid-Based Formulations: While lipid-based formulations like liposomal amphotericin B (L-AmB) are already in clinical use and have shown reduced toxicity, research continues to refine these systems for better targeting and drug release profiles. nih.govnih.govnih.gov

Nanoparticle-Based Delivery Systems: Nanotechnology offers promising avenues for improving amphotericin B delivery. nih.govtandfonline.com Various nanoparticles, including polymeric nanoparticles, lipid nanocarriers, and metal-based nanoparticles, are being explored to encapsulate amphotericin B, enhancing its solubility, stability, and targeted delivery to fungal cells while minimizing exposure to host cells. tandfonline.comresearchgate.net

Novel Drug Delivery Systems: Researchers are investigating innovative delivery platforms such as:

Organogels: These are semisolid preparations that can enhance the penetration of amphotericin B through the skin for topical applications. scielo.br

Peptoid-based Nanoparticles: A current research project is focused on developing nanoparticles from biocompatible polymers that mimic peptides (peptoids) to encapsulate and deliver amphotericin B. halric.eu

Encochleated Amphotericin B: This is an orally administered lipid nanocrystal formulation designed for targeted delivery and reduced toxicity. mdpi.com

Interactive Table: Advanced Amphotericin B Delivery Systems Under Investigation

Delivery SystemDescriptionPotential Advantages
Polymeric Nanoparticles Encapsulation of amphotericin B within polymer-based nanoparticles. nih.govwiley.comImproved solubility, sustained release, targeted delivery. nih.gov
Organogels A gel-based system for topical delivery. scielo.brEnhanced skin penetration, controlled drug release. scielo.br
Peptoid Conjugates Self-assembling nanoparticles from PEG-peptoid conjugates. halric.euBiocompatible, optimized drug loading and release. halric.eu
Encochleated Lipid Nanocrystals A solid lipid, calcium-based structure for oral administration. mdpi.comTargeted delivery, minimized toxicity, potential for oral use. mdpi.com

Exploration of this compound's Role Beyond Direct Antifungal Activity in Immunomodulation Research

Key aspects of amphotericin B's immunomodulatory effects include:

Pro-inflammatory Cytokine Induction: this compound can induce the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) by immune cells like monocytes and macrophages. nih.govoup.com This induction appears to be mediated through Toll-like receptor 2 (TLR2). nih.govoup.com

Enhancement of Phagocytic Activity: The drug can enhance the antifungal activity of phagocytic cells like neutrophils and macrophages. nih.govoup.com

Stimulation of Natural Killer (NK) Cells: Studies have shown that amphotericin B can directly increase the cytotoxic activity of NK cells against cancer cells. mdpi.com

Future research is aimed at better understanding and harnessing these immunomodulatory effects. Unresolved questions include:

The precise signaling pathways involved in amphotericin B-induced immune activation.

How to balance the beneficial immunostimulatory effects with the potential for drug-induced inflammatory toxicity.

The potential to use amphotericin B or its derivatives as adjuvants in vaccines or as part of immunotherapeutic strategies for infectious diseases and cancer. mdpi.comresearchgate.net

It is noteworthy that different formulations of amphotericin B can have distinct immunomodulatory profiles. nih.govnih.gov For instance, liposomal amphotericin B has been shown to have different effects on cytokine production compared to the deoxycholate formulation, with some studies suggesting it may be less pro-inflammatory. nih.govoup.com This highlights the potential to design formulations with tailored immunomodulatory properties for specific clinical applications.

Q & A

Q. What are the standard dosing protocols for ABD in pediatric visceral leishmaniasis (VL), and how do they compare to antimonial agents?

ABD is administered at 1 mg/kg/day for 14 days in pediatric VL, achieving cure rates of 97.9% in per-protocol analyses. This regimen is comparable to N-methylglucamine antimoniate (20 mg/kg/day for 20 days), with similar efficacy (94–100%) but distinct toxicity profiles. Methodologically, open-label randomized trials with intention-to-treat (ITT) and per-protocol (PP) analyses are critical to account for dropouts and protocol deviations .

Q. How does ABD-induced nephrotoxicity manifest in preclinical models, and what mitigation strategies are validated?

In rat models, ABD causes proximal tubule damage, including mitochondrial swelling and peroxisome proliferation, attributed to oxidative stress. Preclinical studies suggest hydration protocols and sodium repletion before administration reduce nephrotoxicity. Stereological analysis of renal ultrastructure is a key method for quantifying tubular damage .

Q. What are the primary efficacy endpoints in ABD clinical trials for systemic fungal infections?

Trials typically use mycological cure (negative cultures), clinical resolution of symptoms, and mortality rates. For example, in cryptococcal meningitis, a 14-day ABD + flucytosine regimen is compared to shorter courses (7 days) with fluconazole, prioritizing mortality reduction and cerebrospinal fluid clearance .

Advanced Research Questions

Q. How can conflicting data on ABD’s efficacy vs. lipid formulations be reconciled in meta-analyses?

Meta-analyses (e.g., 12 studies, 2,298 participants) show liposomal amphotericin B reduces nephrotoxicity (RR = 0.49 for serum creatinine doubling) and infusion reactions compared to ABD. However, heterogeneity in patient populations (e.g., neutropenic vs. immunocompetent) and dosing protocols necessitates subgroup analysis. Sensitivity analyses should assess bias from non-randomized studies .

Q. What experimental designs optimize ABD’s therapeutic index in infusion-related toxicity studies?

Randomized controlled trials (RCTs) comparing 4-hour vs. 24-hour ABD infusions reveal prolonged infusion reduces acute reactions (e.g., fever, chills) but not nephrotoxicity. Blinded outcome assessment and standardized toxicity grading (e.g., CTCAE criteria) are essential. Pharmacokinetic modeling can further correlate infusion rates with toxicity thresholds .

Q. How do ABD combination therapies with flucytosine or azoles influence antifungal resistance dynamics?

Phase II trials demonstrate that ABD + flucytosine reduces cryptococcal resistance vs. monotherapy. However, antagonism between ABD and azoles (e.g., fluconazole) is observed in vitro, requiring MIC synergy testing and time-kill assays. Resistance surveillance via longitudinal susceptibility testing of isolates is critical .

Q. What statistical methods address attrition bias in ABD trials with high adverse event (AE) dropout rates?

ITT analysis preserves randomization integrity but may underestimate AE severity. Competing risk models (e.g., Fine-Gray regression) account for exclusion of patients with severe AEs (e.g., nephrotoxicity, hypokalemia). PP analysis complements ITT to evaluate protocol adherence .

Methodological Guidance

  • For nephrotoxicity assessment : Use serum creatinine, glomerular filtration rate (GFR), and urinary biomarkers (e.g., KIM-1) monitored at baseline, days 7 and 14. Hydration protocols (e.g., 1 L saline pre-infusion) should be standardized .
  • For in vitro susceptibility testing : Follow CLSI M27/M38 guidelines with RPMI-1640 media. Include quality control strains (e.g., Candida parapsilosis ATCC 22019) and validate with parallel testing of liposomal amphotericin B .
  • For preclinical models : Use Sprague-Dawley rats (250–300 g) with ABD doses of 1–3 mg/kg/day. Histopathological scoring of renal sections (e.g., PAS staining) and transmission electron microscopy (TEM) are gold standards .

Q. Tables

Table 1. Key Efficacy Outcomes in Pediatric VL Trials (ABD vs. Antimonials)

ParameterABD (n=50)Antimonials (n=51)p-value
Cure rate (PP analysis)97.9%94.1%>0.05
Severe AEs12%14%>0.05
Relapse at D1800%2%0.32
Source: Borges et al., 2016

Table 2. Nephrotoxicity Risk in ABD vs. Liposomal Formulations

OutcomeABD (n=1,146)Liposomal (n=1,152)RR (95% CI)
Serum creatinine ≥2×28%14%0.49 (0.40–0.59)
Hypokalemia35%18%0.51 (0.42–0.63)
Source: Botero et al., 2015

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.